molecular formula C10H10ClNO B1333400 1-(4-Chlorophenyl)-2-pyrrolidinone CAS No. 7661-33-8

1-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No.: B1333400
CAS No.: 7661-33-8
M. Wt: 195.64 g/mol
InChI Key: NAIVIVMHCDWBEF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-pyrrolidinone is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a 4-chlorophenyl group

Scientific Research Applications

1-(4-Chlorophenyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for a related compound, “®-1-(4-Chlorophenyl)ethylamine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the study and application of “1-(4-Chlorophenyl)-2-pyrrolidinone” are not clearly documented in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2-pyrrolidinone: Similar structure with a bromine atom instead of chlorine.

    1-(4-Fluorophenyl)-2-pyrrolidinone: Fluorine substitution at the 4-position.

    1-(4-Methylphenyl)-2-pyrrolidinone: Methyl group substitution at the 4-position.

Uniqueness: 1-(4-Chlorophenyl)-2-pyrrolidinone is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIVIVMHCDWBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369213
Record name 1-(4-Chlorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-33-8
Record name 1-(4-Chlorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7661-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7661-33-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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